molecular formula C8H14NO+ B14305330 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- CAS No. 112611-32-2

1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-

Cat. No.: B14305330
CAS No.: 112611-32-2
M. Wt: 140.20 g/mol
InChI Key: LXEGNZLCWBTDGZ-UHFFFAOYSA-N
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Description

1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

The synthesis of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- typically involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide, followed by oxidation to introduce the keto group. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.

    Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its stability and reactivity.

    Industry: It finds applications in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins, while the keto group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- include:

The uniqueness of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- lies in its specific structural features and reactivity, which make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

112611-32-2

Molecular Formula

C8H14NO+

Molecular Weight

140.20 g/mol

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C8H14NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7H,2-6H2,1H3/q+1

InChI Key

LXEGNZLCWBTDGZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)C(=O)C2

Origin of Product

United States

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